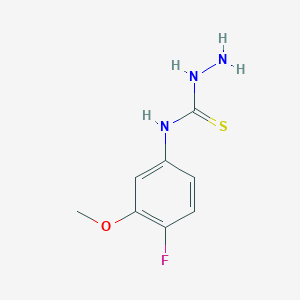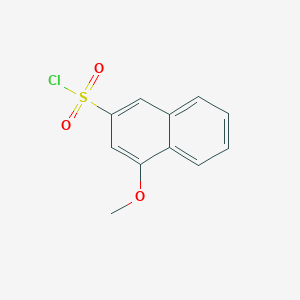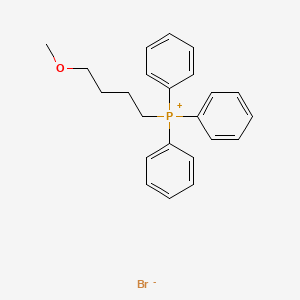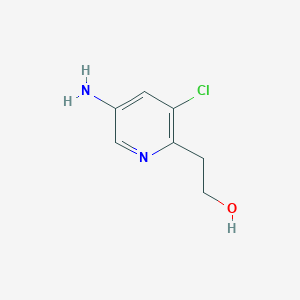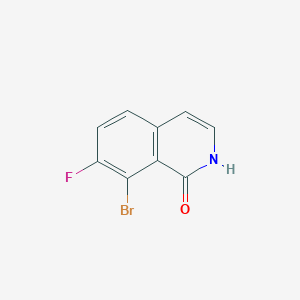
8-Bromo-7-fluoroisoquinolin-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-7-fluoroisoquinolin-1-ol is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are characterized by a fused benzene and pyridine ring system This compound is of particular interest due to its unique structural features, which include bromine and fluorine substituents on the isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-fluoroisoquinolin-1-ol typically involves the bromination and fluorination of isoquinoline derivatives. One common method is the bromination of 6-fluoroisoquinolin-1-ol using bromine or N-bromosuccinimide (NBS) in an organic solvent such as chloroform . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions: 8-Bromo-7-fluoroisoquinolin-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized isoquinolines .
科学的研究の応用
8-Bromo-7-fluoroisoquinolin-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 8-Bromo-7-fluoroisoquinolin-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as kinases and phosphatases, which play crucial roles in cellular signaling pathways. The bromine and fluorine substituents enhance the compound’s binding affinity and specificity for these targets, leading to potent biological effects .
類似化合物との比較
- 6-Bromo-7-fluoroisoquinolin-1-ol
- 7-Bromo-8-fluoroisoquinolin-1-ol
- 8-Bromo-6-fluoroisoquinolin-1-ol
Comparison: 8-Bromo-7-fluoroisoquinolin-1-ol is unique due to the specific positions of the bromine and fluorine atoms on the isoquinoline ring. This unique substitution pattern can influence the compound’s reactivity and biological activity compared to other similar compounds. For example, the position of the substituents can affect the compound’s ability to interact with specific enzymes or receptors, leading to differences in its pharmacological properties .
特性
分子式 |
C9H5BrFNO |
|---|---|
分子量 |
242.04 g/mol |
IUPAC名 |
8-bromo-7-fluoro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H5BrFNO/c10-8-6(11)2-1-5-3-4-12-9(13)7(5)8/h1-4H,(H,12,13) |
InChIキー |
WKFDLDKLEQWIEX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1C=CNC2=O)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


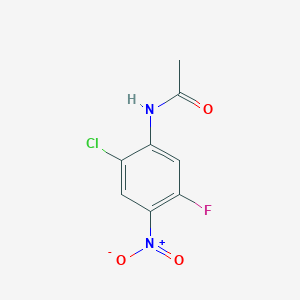
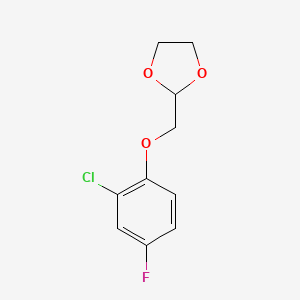
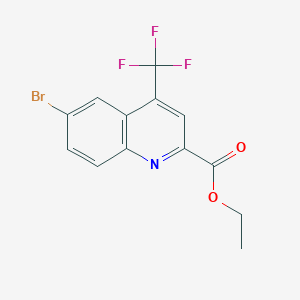

![Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B13912899.png)
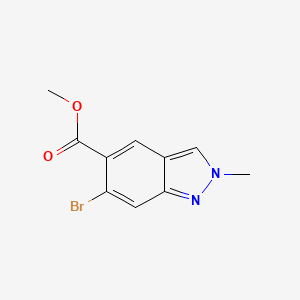
![[(2S)-3-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl-[(2S)-1-[[(2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-1-oxopropan-2-yl]amino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13912921.png)
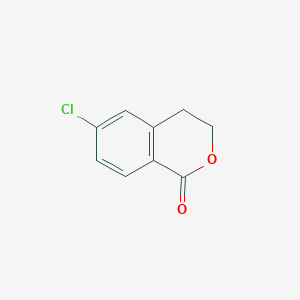
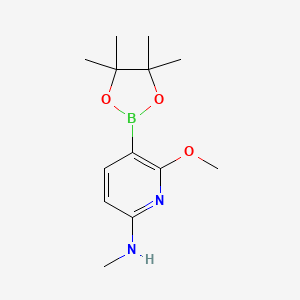
![2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B13912938.png)
